EMD386088

Description

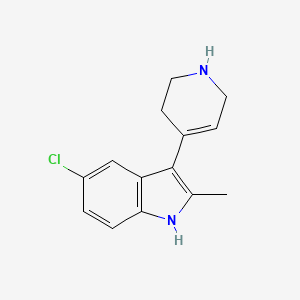

a 5-HT6 agonist; structure in first source

Properties

IUPAC Name |

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-4,8,16-17H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPGPYJBCVXILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436055 | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54635-62-0 | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54635-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-386088 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URZ93Y3D9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

EMD386088: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD386088 is a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor partial agonist that has demonstrated antidepressant- and anxiolytic-like effects in preclinical studies. Its primary mechanism of action involves the modulation of the dopaminergic system, secondary to its activity at the 5-HT6 receptor. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through its partial agonist activity at the 5-HT6 receptor.[1][2] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] The antidepressant-like effects of this compound are linked to its ability to modulate dopaminergic neurotransmission.[2] This is supported by evidence showing that the behavioral effects of this compound are blocked by dopamine D1 and D2 receptor antagonists. Furthermore, this compound has been shown to have a significant affinity for the dopamine transporter (DAT), suggesting a multimodal mechanism involving both direct 5-HT6 receptor stimulation and potential modulation of dopamine reuptake.[2]

Quantitative Data

Receptor Binding Affinity

This compound exhibits high affinity for the human 5-HT6 receptor and varying affinities for other serotonin receptor subtypes and other neurotransmitter receptors and transporters. The binding affinities (Ki) are summarized in the table below.

| Receptor/Transporter | Ki (nM) |

| 5-HT6 | 1.8 |

| 5-HT1A | 180 |

| 5-HT1B | 110 |

| 5-HT1D | 110 |

| 5-HT2A | 240 |

| 5-HT2B | >1000 |

| 5-HT2C | 450 |

| 5-HT3 | 34 |

| 5-HT4 | 620 |

| 5-HT5A | >1000 |

| 5-HT7 | 3000 |

| Dopamine D1 | >1000 |

| Dopamine D2S | >1000 |

| Dopamine D3 | >1000 |

| Dopamine Transporter (DAT) | Significant Affinity |

| Norepinephrine Transporter (NET) | >1000 |

| Serotonin Transporter (SERT) | >1000 |

| Adrenergic α1 | >1000 |

| Adrenergic α2 | >1000 |

| Adrenergic β1 | >1000 |

| Histamine H1 | >1000 |

| Muscarinic M1 | >1000 |

| GABA A | >1000 |

| Opioid μ | >1000 |

Data compiled from Jastrzębska-Więsek et al., 2013 and other sources indicating significant DAT affinity.

Functional Activity

| Parameter | Value |

| 5-HT6 Receptor Agonist Activity (EC50) | 1.0 nM |

| CYP2D6 Inhibition (IC50) | 2.25 µM (very weak) |

Data from Mattsson et al., 2005 and Jastrzębska-Więsek et al., 2017.[2]

Signaling Pathways

The activation of the 5-HT6 receptor by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and subsequent production of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression.

Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor is also known to engage in non-canonical signaling, including the mTOR and Cdk5 pathways, which are implicated in neuronal differentiation and synaptic plasticity.[3][5][6] The interaction of this compound's 5-HT6 receptor-mediated signaling with the dopaminergic system is a key aspect of its mechanism of action, although the precise molecular links are still under investigation.

Experimental Protocols

Rat Forced Swim Test (FST)

The forced swim test is a behavioral assay used to assess antidepressant-like activity in rodents.

-

Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

-

Procedure:

-

Pre-test Session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute habituation session.[7][8]

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 2.5 or 5 mg/kg) at defined time points before the test session (e.g., 24 h, 5 h, and 1 h prior).[7][9]

-

Test Session (Day 2): 24 hours after the pre-test, the rats are placed back into the cylinder for a 5-minute test session.

-

-

Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors are recorded and scored by a trained observer or using an automated tracking system. A statistically significant decrease in immobility time is indicative of an antidepressant-like effect.

Ex Vivo Monoamine Analysis

This protocol details the measurement of monoamine neurotransmitters and their metabolites in brain tissue following this compound administration.

-

Tissue Collection: Immediately after behavioral testing (e.g., FST), rats are euthanized, and brains are rapidly dissected to isolate specific regions of interest (e.g., striatum, hippocampus, prefrontal cortex).

-

Sample Preparation:

-

Brain tissue is homogenized in an ice-cold acidic solution (e.g., 0.1 M perchloric acid).

-

The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 min at 4°C) to precipitate proteins.

-

The supernatant is collected and filtered.

-

-

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED):

-

An aliquot of the supernatant is injected into an HPLC system equipped with a reverse-phase C18 column.

-

Monoamines and their metabolites are separated based on their physicochemical properties as they pass through the column with a specific mobile phase.

-

The eluting compounds are detected by an electrochemical detector, which measures the current generated by their oxidation or reduction.

-

-

Data Analysis: The concentration of each monoamine and metabolite is quantified by comparing the peak areas from the samples to those of known standards.

Dopamine Transporter (DAT) Binding Assay

This in vitro assay determines the affinity of this compound for the dopamine transporter.

-

Cell Culture and Membrane Preparation: A cell line stably or transiently expressing the human dopamine transporter (e.g., HEK293 or CHO cells) is used. Cell membranes containing the DAT are prepared through homogenization and centrifugation.

-

Radioligand Binding:

-

Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a 5-HT6 receptor partial agonist with a complex mechanism of action that converges on the dopaminergic system. Its high affinity for the 5-HT6 receptor, coupled with a significant affinity for the dopamine transporter, provides a basis for its observed antidepressant- and anxiolytic-like properties in preclinical models. The activation of downstream signaling pathways, including the canonical Gs-cAMP pathway and potentially non-canonical pathways, further contributes to its pharmacological profile. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other 5-HT6 receptor modulators for their therapeutic potential in neuropsychiatric disorders. Further research is warranted to fully elucidate the intricate interplay between the 5-HT6 receptor and dopaminergic signaling in mediating the effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on the effect of this compound, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Machine learning-based model for behavioural analysis in rodents applied to the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiotensinergic Neurotransmissions in the Medial Amygdala Nucleus Modulate Behavioral Changes in the Forced Swimming Test Evoked by Acute Restraint Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

EMD386088: A Technical Guide to its Partial Agonism at the 5-HT6 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EMD386088, a selective ligand for the 5-hydroxytryptamine-6 (5-HT6) receptor. Initially described as a full agonist, subsequent and more extensive research has characterized this compound as a potent partial agonist with varying degrees of intrinsic activity dependent on the experimental system.[1][2][3] This document summarizes the quantitative pharmacological data, details key experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Pharmacological Data

The pharmacological profile of this compound is defined by its high affinity for the 5-HT6 receptor and its partial agonist activity. The quantitative data from various in vitro studies are summarized below.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Preparation | IC50 (nM) | Reference |

| 5-HT6 | [3H]-LSD | Human recombinant (HeLa cells) | 7.4 | [3] |

| 5-HT1A | 660 | [3] | ||

| 5-HT1B | 180 | [3] | ||

| 5-HT1D | 110 | [3] | ||

| 5-HT2A | 240 | [3] | ||

| 5-HT2C | 450 | [3] | ||

| 5-HT3 | 34 | [3] | ||

| 5-HT4 | 620 | [3] | ||

| 5-HT7 | 3000 | [3] |

Table 2: Functional Activity of this compound at the 5-HT6 Receptor

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | Human recombinant (1321N1 cells) | EC50 | 1.0 nM | [3][4] |

| cAMP Accumulation | Human recombinant (in-house) | Emax (% of 5-HT) | 65% | [1][2] |

| cAMP Accumulation | Human recombinant (CEREP) | Emax (% of 5-HT) | 31% | [1][2] |

| Calcium Flux (Aequorin-based) | Human recombinant (CHO-K1 cells) | Emax (% of 5-HT) | 46% | [1][2] |

Key Experimental Protocols

The characterization of this compound as a 5-HT6 receptor partial agonist relies on a suite of standard and specialized pharmacological assays. Detailed methodologies for the principal techniques are provided below.

Radioligand Binding Assay

This assay is employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound for the 5-HT6 receptor.

Materials:

-

Membrane Preparation: HeLa cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD (Lysergic acid diethylamide), a non-selective but high-affinity serotonin receptor ligand.

-

Non-specific Ligand: Methiothepin or clozapine (10 µM) to determine non-specific binding.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]-LSD (at a concentration near its Kd), and varying concentrations of this compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific ligand.

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger for Gs-coupled receptors like 5-HT6.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via the 5-HT6 receptor.

Materials:

-

Cell Line: A cell line (e.g., HEK293, CHO, or 1321N1) stably expressing the human 5-HT6 receptor.

-

Stimulation Buffer: A buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Test Compound: this compound at various concentrations.

-

Reference Agonist: Serotonin (5-HT) to determine the maximal response.

-

cAMP Detection Kit: A commercially available kit, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen technology.

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with the stimulation buffer for a short period.

-

Compound Addition: Add varying concentrations of this compound or 5-HT to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for this compound. The Emax is typically expressed as a percentage of the maximal response induced by the reference agonist, 5-HT.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways associated with the 5-HT6 receptor and a typical experimental workflow for characterizing a partial agonist like this compound.

References

- 1. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Partial agonist efficacy of this compound, a 5-HT6 receptor ligand, in functional in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. if-pan.krakow.pl [if-pan.krakow.pl]

- 4. Study on the effect of this compound, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

EMD386088: A Technical Whitepaper on its Dopamine Reuptake Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD386088 is a well-characterized 5-HT6 receptor partial agonist that has demonstrated significant antidepressant-like effects in preclinical models. A substantial body of evidence indicates that these effects are, at least in part, mediated by its activity as a dopamine reuptake inhibitor. This technical guide provides a comprehensive overview of the dopamine transporter (DAT) inhibitory properties of this compound, consolidating available data on its activity, the experimental protocols used for its characterization, and the signaling pathways implicated in its mechanism of action. While specific quantitative binding affinity or functional inhibition values are not publicly available in the reviewed literature, this paper synthesizes the qualitative findings and provides detailed, representative experimental methodologies for researchers investigating this and similar compounds.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Its inhibition leads to increased extracellular dopamine levels, a mechanism of action for several psychostimulants and antidepressant medications. This compound, initially identified as a potent 5-HT6 receptor partial agonist, has been shown to exert its antidepressant-like effects through the modulation of the dopaminergic system[1]. This activity is attributed to its significant affinity for and inhibition of the dopamine transporter[1][2]. This document serves as a technical resource for understanding and investigating the dopamine reuptake inhibitor activity of this compound.

Quantitative Data Summary

While multiple studies confirm that this compound possesses significant affinity for the dopamine transporter and functions as a dopamine reuptake inhibitor, specific quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from in vitro assays are not available in the public domain literature reviewed for this guide[1][2]. The primary research identifies that the potency of this compound to block DAT was determined in a functional in vitro assay using human recombinant CHO cells, conducted by Cerep[3].

Table 1: Summary of this compound Activity at the Dopamine Transporter

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | Not Publicly Available | - | - |

| Functional Inhibition (IC50) | Not Publicly Available | Functional in vitro assay in human recombinant CHO cells | [3] |

| Activity | Significant Dopamine Reuptake Inhibitor | In vitro and in vivo studies | [1][2] |

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the dopamine reuptake inhibitor activity of compounds like this compound.

Dopamine Transporter Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound to the dopamine transporter by measuring its ability to displace a radiolabeled ligand known to bind to the transporter.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 or other suitable high-affinity DAT radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

Assay Buffer: Sucrose phosphate buffer or similar.

-

Scintillation Fluid and Vials.

-

Filtration Apparatus and Glass Fiber Filters.

Protocol:

-

Prepare cell membranes from hDAT-expressing CHO cells.

-

In assay tubes, combine the cell membranes, a fixed concentration of [³H]WIN 35,428 (e.g., 0.5 nM), and varying concentrations of this compound.

-

For the determination of non-specific binding, a separate set of tubes is prepared with the cell membranes, radioligand, and a saturating concentration of GBR 12909 (e.g., 2 µM).

-

Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

-

Cells: CHO cells stably expressing hDAT.

-

Radiolabeled Substrate: [³H]Dopamine.

-

Test Compound: this compound.

-

Uptake Buffer: Krebs-HEPES buffer or similar.

-

Scintillation Fluid and Vials.

-

Cell Culture Plates (e.g., 96-well).

Protocol:

-

Plate the hDAT-CHO cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

On the day of the assay, wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound in uptake buffer for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine to each well.

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at room temperature or 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

-

Lyse the cells with a suitable lysis buffer or detergent.

-

Transfer the cell lysates to scintillation vials with scintillation fluid and quantify the radioactivity.

-

Determine the IC50 value by plotting the percentage of inhibition of [³H]dopamine uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Dopamine Reuptake Inhibition

References

- 1. Study on the effect of this compound, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic and Cardiovascular Benefits and Risks of this compound—A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor [frontiersin.org]

- 3. benchchem.com [benchchem.com]

EMD386088: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD386088, a tetrahydropyridinylindole derivative, is a significant pharmacological tool in neuroscience research. It is recognized primarily as a potent and selective partial agonist for the serotonin 6 (5-HT6) receptor.[1][2] Recent studies have further elucidated its mechanism, revealing its additional role as a dopamine reuptake inhibitor, which contributes to its observed antidepressant-like effects in preclinical models.[3] This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound, intended to serve as a technical resource for the scientific community.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole.[4] Its core structure consists of a substituted indole ring linked to a tetrahydropyridine moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole |

| Molecular Formula | C₁₄H₁₅ClN₂ |

| Molecular Weight | 246.74 g/mol |

| CAS Number | 54635-62-0 |

| SMILES | Cc1c(C2=CCNCC2)c3cc(ccc3[nH]1)Cl |

| InChI Key | BPPGPYJBCVXILI-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Hydrogen Bond Acceptors | 1[5] |

| Hydrogen Bond Donors | 2[5] |

| Rotatable Bonds | 1[5] |

| Topological Polar Surface Area | 27.82 Ų |

| XLogP | 2.87 |

Pharmacological Profile

This compound's primary pharmacological action is as a high-affinity partial agonist at the 5-HT6 receptor.[1][4] The 5-HT6 receptor, expressed almost exclusively in the central nervous system, is a Gs-protein coupled receptor that stimulates adenylyl cyclase activity.[2][6] this compound also demonstrates moderate affinity for the 5-HT3 receptor and functions as a dopamine transporter (DAT) inhibitor.[1][3] This dual action is believed to be responsible for its antidepressant-like properties observed in animal studies.[3]

Table 3: Receptor Binding and Functional Activity of this compound

| Target | Assay Type | Value |

| 5-HT6 Receptor | Binding Affinity (Ki) | 1.0 nM |

| 5-HT6 Receptor | Functional Agonism (EC₅₀) | 1.0 nM[2] |

| 5-HT3 Receptor | Binding Affinity (IC₅₀) | 34 nM |

| Dopamine Transporter (DAT) | Functional Inhibition | Significant Affinity[3] |

| Various Receptors (α₁, α₂, β₁, D₂, D₃, GABAₐ, opioid μ) | Binding Affinity | No significant affinity[2] |

| Serotonin Transporter (SERT) | Binding Affinity | No significant affinity[1] |

Signaling Pathways and Mechanism of Action

Activation of the 5-HT6 receptor by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves Gαs protein activation, leading to increased cyclic AMP (cAMP) production.[7][8] However, 5-HT6 receptor signaling is complex and can also involve non-canonical pathways, including the activation of Fyn kinase and the extracellular signal-regulated kinase (ERK).[9][10] The antidepressant-like effects of this compound are attributed to both the modulation of serotonergic pathways via 5-HT6 receptor agonism and the enhancement of dopaminergic neurotransmission through dopamine transporter inhibition.[3]

References

- 1. if-pan.krakow.pl [if-pan.krakow.pl]

- 2. Study on the effect of this compound, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPCRdb [gpcrdb.org]

- 6. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of EMD386088: A Technical Guide for Researchers

EMD386088, chemically known as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride, is a potent and selective partial agonist for the serotonin 6 (5-HT6) receptor. [1][2][3][4][5] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of cognitive and mood disorders.[1][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Pharmacological Profile

This compound was first identified in a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles designed and evaluated for their 5-HT6 receptor activity.[6] The initial screening revealed this compound as a highly potent agonist.[6] Subsequent studies have further characterized it as a partial agonist, demonstrating varying levels of intrinsic activity depending on the functional assay employed.[5]

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 7.4 nM | ³H-LSD Binding Assay (5-HT6) | [6] |

| EC50 | 1.0 nM | cAMP Production Assay (5-HT6) | [1][6] |

| IC50 | 2.25 µM | CYP2D6 Inhibition | [1] |

| Receptor Affinity | Moderate (IC50 = 34 nM) | 5-HT3 Receptor Binding | [5] |

| Receptor Affinity | No significant affinity | α1, α2, β1-adrenoceptors, D2, D3, GABAA, opioid μ receptors, SERT | [1] |

| Parameter | Value (at 2.5 mg/kg) | Species | Notes | Reference |

| Brain/Plasma Ratio | ~19 | Rat | Indicates high blood-brain barrier penetration | [1] |

| t½ (half-life) | 67 min | Rat | Following intraperitoneal administration | [1] |

| tmax (time to Cmax) | 5 min | Rat | Rapid absorption | [1] |

| Vd/F (Volume of Dist.) | 102 L/kg | Rat | Indicates penetration into peripheral compartments | [1] |

Synthesis of this compound

The synthesis of this compound involves the construction of the indole core followed by the introduction of the tetrahydropyridine moiety. While a detailed, step-by-step synthesis is not fully published in a single source, the general approach can be inferred from the synthesis of its precursors and related indole derivatives. A plausible synthetic route involves a Fischer indole synthesis or a similar method to construct the 5-chloro-2-methylindole core, followed by a condensation reaction with a suitable piperidone derivative.

A key precursor, 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is synthesized by refluxing 5-chloro-1H-indole with 4-piperidone hydrochloride hydrate in the presence of methanolic potassium hydroxide.[7] The synthesis of this compound would likely follow a similar condensation step with a 2-methyl-substituted indole precursor.

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily through the activation of the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[8][9] Its canonical signaling pathway involves coupling to the Gαs subunit, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9]

However, research has revealed that 5-HT6 receptor signaling is more complex, involving non-canonical pathways as well. These alternative pathways can include interactions with Fyn tyrosine kinase and the mTOR signaling pathway. The partial agonism of this compound may lead to a biased signaling profile, differentially engaging these various downstream effectors.

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound.

5-HT6 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the 5-HT6 receptor.

Methodology:

-

Preparation of Membranes: Cell membranes expressing the human 5-HT6 receptor are prepared.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 0.5 mM EDTA, and 5 mM MgCl₂, at pH 7.4.

-

Radioligand: ³H-LSD is commonly used as the radioligand for the 5-HT6 receptor.

-

Incubation: The reaction mixture contains the cell membranes, the radioligand, and varying concentrations of the test compound (this compound). The mixture is incubated, typically for 60 minutes at room temperature.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in polyethyleneimine.

-

Washing: The filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the functional activity of this compound at the 5-HT6 receptor by quantifying its effect on cAMP production.

Methodology:

-

Cell Culture: A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or HeLa cells) is used.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with varying concentrations of this compound.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay. These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific anti-cAMP antibody.

-

Data Analysis: The amount of cAMP produced is quantified, and dose-response curves are generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

In Vivo Forced Swim Test (Rat)

Objective: To assess the antidepressant-like effects of this compound in a rodent model of behavioral despair.

Methodology:

-

Animals: Male rats are typically used.

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.

-

Pre-test Session: On the first day, rats are placed in the water for a 15-minute habituation session.

-

Drug Administration: On the second day, this compound or a vehicle control is administered intraperitoneally at a specified time before the test (e.g., 30 minutes).

-

Test Session: The rats are placed back into the water for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (floating with only the movements necessary to keep the head above water) is recorded.

-

Data Analysis: The immobility time for the drug-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

References

- 1. Study on the effect of this compound, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Partial agonist efficacy of this compound, a 5-HT6 receptor ligand, in functional in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

EMD386088: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical pharmacokinetics and pharmacodynamics of EMD386088, a potent 5-HT6 receptor partial agonist. The information is compiled from various preclinical studies, offering insights into its mechanism of action, metabolic fate, and potential therapeutic effects.

Pharmacokinetics

This compound has been characterized by its rapid absorption and significant distribution following intraperitoneal administration in rat models.

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

| Parameter | Value (2.5 mg/kg) | Value (5 mg/kg) | Value (2.5 mg/kg with 15 mg/kg Imipramine) |

| Tmax (Time to Maximum Concentration) | 5 min | 5 min | 60 min |

| t1/2 (Terminal Half-life) | 67 min | ~70 min | Not Reported |

| Vd/F (Volume of Distribution) | 102 L/kg | Not Reported | 32.2 L/kg |

| Brain/Plasma Ratio | ~19 | Not Reported | 7.5 |

Metabolism and Excretion

The primary metabolic pathway for this compound is the dehydrogenation of its tetrahydropyridine moiety.[1] In terms of drug-drug interaction potential, this compound is a very weak inhibitor of the cytochrome P450 enzyme CYP2D6, with a reported IC50 of 2.25 µM, and it does not affect CYP3A4 activity.[1]

Pharmacodynamics

This compound's pharmacodynamic profile is primarily defined by its potent partial agonism at the 5-HT6 receptor and its significant affinity for the dopamine transporter (DAT).[1][2]

Table 2: Receptor Binding and Functional Activity

| Target | Affinity/Activity | Value |

| 5-HT6 Receptor | Partial Agonist (EC50) | 1.0 nM[1][3] |

| Dopamine Transporter (DAT) | Significant Affinity | Not Quantified |

| CYP2D6 | Inhibitor (IC50) | 2.25 µM[1] |

Mechanism of Action

The antidepressant-like effects of this compound are believed to be mediated through the activation of the dopaminergic system, a downstream consequence of its interaction with the 5-HT6 receptor and dopamine transporter.[1][2] This leads to alterations in dopamine metabolism and activity in key brain regions such as the hippocampus, nucleus accumbens, and striatum.[1] Notably, the compound does not appear to directly impact the noradrenergic or serotonergic systems.[1]

Receptor Selectivity

This compound demonstrates a high degree of selectivity. It has been shown to have no affinity for a range of other receptors, including α1-, α2-, and β1-adrenergic receptors, dopamine D2 and D3 receptors, GABAA receptors, and µ-opioid receptors.[1][3] While it exhibits some affinity for the 5-HT3 receptor, it does not function as an agonist or antagonist at this site.[3]

Experimental Protocols

The following provides an overview of the key experimental models and methodologies used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic Analysis

-

In Vivo Studies: Pharmacokinetic parameters were determined in rats following intraperitoneal administration.[1] Plasma and brain concentrations of this compound were measured at various time points to determine key parameters such as Tmax, t1/2, and Vd/F.[1]

-

Metabolic Stability: In silico and in vitro methods were used to identify the primary metabolic pathways.[1] Studies with human liver microsomes were likely used to assess the potential for cytochrome P450 inhibition.[1]

Pharmacodynamic Assessment

-

Forced Swim Test (FST): This is a widely used behavioral model in rodents to screen for antidepressant-like activity. This compound demonstrated a reduction in immobility time in this test, indicative of an antidepressant effect.[4][5]

-

Olfactory Bulbectomy (OB) Model: A surgical model of depression in rats, where chronic administration of this compound showed antidepressant-like properties.[4][6]

-

Elevated Plus Maze and Vogel Conflict Test: These are behavioral assays used to assess anxiolytic-like activity. This compound showed positive results in these tests.[5]

-

Neurochemical Analysis: High-performance liquid chromatography (HPLC) was employed for the ex vivo measurement of monoamines and their metabolites in different brain regions to elucidate the neurochemical effects of this compound.[2]

Preclinical Therapeutic Indications

The pharmacodynamic profile of this compound suggests potential therapeutic applications in several areas:

-

Depression: The robust antidepressant-like effects observed in multiple preclinical models are a primary indicator.[4][5][6][7]

-

Anxiety: The anxiolytic-like properties suggest a potential role in the treatment of anxiety disorders.[5]

-

Obesity: Studies have shown that this compound can reduce body weight and calorie intake in obese rat models, indicating a potential for treating metabolic disorders.[3]

References

- 1. Study on the effect of this compound, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic and Cardiovascular Benefits and Risks of this compound—A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor [frontiersin.org]

- 4. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats | Semantic Scholar [semanticscholar.org]

EMD386088: A Comprehensive Selectivity Profile for Serotonin Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EMD386088, chemically known as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, is a high-affinity ligand primarily targeting the serotonin 6 (5-HT6) receptor.[1] Initially characterized as a full agonist, subsequent studies have refined its functional profile to that of a potent partial agonist at the 5-HT6 receptor.[1][2] Its selectivity and functional activity have made it a valuable pharmacological tool for investigating the physiological roles of the 5-HT6 receptor, which is implicated in cognitive processes and mood disorders.[3] This technical guide provides a detailed overview of the selectivity profile of this compound for serotonin receptors, supported by quantitative data, in-depth experimental methodologies, and illustrative signaling and workflow diagrams.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been determined through extensive radioligand binding assays, quantifying its affinity (Ki) for various serotonin receptor subtypes and other key central nervous system targets. The data consistently demonstrates a high affinity and selectivity for the 5-HT6 receptor.

| Receptor/Transporter | Ligand | Ki (nM) | Reference |

| Serotonin Receptors | |||

| 5-HT1A | [3H]8-OH-DPAT | 320.4 ± 41.0 | [2] |

| 5-HT2A | [3H]ketanserin | >1000 | [2] |

| 5-HT2B | [3H]LSD | >1000 | [2] |

| 5-HT2C | [3H]mesulergine | >1000 | [2] |

| 5-HT3 | [3H]GR65630 | 34 | [2][4] |

| 5-HT6 | [3H]LSD | 2.7 ± 0.4 | [2] |

| 5-HT7 | [3H]SB-269970 | >1000 | [2] |

| Other Targets | |||

| Dopamine Transporter (DAT) | Significant Affinity* | [3][5] | |

| α1-adrenergic | No Affinity | [3] | |

| α2-adrenergic | No Affinity | [3] | |

| β1-adrenergic | No Affinity | [3] | |

| Dopamine D2 | No Affinity | [3] | |

| Dopamine D3 | No Affinity | [2] | |

| GABAA | No Affinity | [3] | |

| Opioid μ | No Affinity | [3] | |

| Serotonin Transporter (SERT) | No Affinity | [3] |

*Quantitative Ki value for DAT was not specified in the cited literature, but noted as significant.

Functional Activity at 5-HT6 Receptor

In functional assays, this compound acts as a partial agonist at the 5-HT6 receptor. Its efficacy varies depending on the experimental system.

| Assay Type | Parameter | Value | Reference |

| cAMP Formation (in-house) | Emax | 65% of 5-HT response | [1] |

| cAMP Formation (CEREP) | Emax | 31% of 5-HT response | [1] |

| Aequorin-based Calcium Flux | Emax | 46% of 5-HT signal | [1] |

| Functional Agonist Assay | EC50 | 1.0 nM | [3][5] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity and functional profile of this compound.

Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

1. Membrane Preparation:

-

Cell membranes expressing the target human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, etc.) or from specific brain regions (e.g., rat hippocampus for 5-HT1A) are prepared.

-

Tissues or cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA method).

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the membrane preparation, a specific concentration of the radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]LSD for 5-HT6), and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

-

The total reaction volume is typically 200-250 µL.

3. Incubation:

-

The plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 20-60 minutes) to allow the binding to reach equilibrium.

4. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Measurement (HTRF Method)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.

1. Cell Culture and Plating:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT6 receptor are cultured under standard conditions.

-

Cells are harvested and seeded into 96-well or 384-well plates at a predetermined density and incubated overnight.

2. Agonist/Antagonist Stimulation:

-

The culture medium is removed, and cells are incubated with a stimulation buffer containing varying concentrations of this compound (for agonist mode) or a fixed concentration of serotonin in the presence of varying concentrations of this compound (for antagonist mode).

-

The incubation is carried out for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

3. Cell Lysis and cAMP Detection:

-

A lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog is added to each well.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for cell lysis and the competitive binding reaction to occur.

4. HTRF Reading:

-

The plate is read on an HTRF-compatible microplate reader, which measures the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

5. Data Analysis:

-

The ratio of the fluorescence signals (665 nm / 620 nm) is calculated. This ratio is inversely proportional to the amount of cAMP produced by the cells.

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in response to this compound is quantified from the standard curve.

-

For agonist activity, the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) are determined.

Functional Assays: Aequorin-based Calcium Flux Assay

This assay measures changes in intracellular calcium concentration, another second messenger, upon receptor activation.

1. Cell Preparation and Loading:

-

CHO-K1 cells co-expressing the human 5-HT6 receptor, mitochondrially-targeted aequorin, and Gα16 are used.

-

Cells are harvested and resuspended in an assay buffer.

-

The cells are loaded with coelenterazine h, the substrate for aequorin, at a final concentration of 5 µM and incubated.

2. Luminescence Measurement:

-

The cell suspension is dispensed into a 96-well plate.

-

The plate is placed in a luminometer equipped with injectors.

-

Varying concentrations of this compound are injected into the wells.

3. Data Analysis:

-

The light emission resulting from the calcium-aequorin interaction is measured over time.

-

The peak luminescence is proportional to the increase in intracellular calcium.

-

The dose-response curve is plotted to determine the EC50 and Emax values.

Mandatory Visualizations

Caption: Canonical 5-HT6 receptor signaling cascade.

Caption: Workflow for radioligand binding assays.

Caption: Workflow for cAMP HTRF functional assays.

References

- 1. mdpi.com [mdpi.com]

- 2. if-pan.krakow.pl [if-pan.krakow.pl]

- 3. Study on the effect of this compound, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acnp.org [acnp.org]

EMD386088: A Technical Guide on its Effects on Brain Monoamine Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of EMD386088, a partial 5-HT6 receptor agonist, on monoamine levels in the brain. This compound has demonstrated antidepressant-like properties in preclinical studies.[1][2][3] Neurochemical evidence suggests that its mechanism of action is primarily linked to the modulation of the dopaminergic system, with minimal impact on noradrenergic and serotonergic pathways.[4] This document summarizes the key quantitative findings, details the experimental methodologies used in pivotal studies, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

This compound (5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride) is recognized as a partial agonist of the 5-HT6 serotonin receptor.[1] Studies have consistently shown its antidepressant-like and anxiolytic-like effects in rodent models.[1][5] The investigation into its mechanism of action reveals a nuanced interaction with monoaminergic systems, departing from the typical profile of many antidepressant compounds. This guide focuses on the direct evidence of this compound's influence on dopamine, norepinephrine, and serotonin levels and their metabolites in key brain regions associated with mood and reward.

Effects on Monoamine Levels: Quantitative Data

Ex vivo analyses of brain tissue from rats treated with this compound have shown no significant alterations in the parent concentrations of dopamine (DA), norepinephrine (NA), or serotonin (5-HT) in the nucleus accumbens, striatum, or hippocampus. However, a significant dose-dependent decrease in the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) was observed in the nucleus accumbens and striatum.[4] This suggests an alteration in dopamine turnover and metabolism rather than a direct change in baseline neurotransmitter levels. No significant effects were observed on the metabolites of norepinephrine or serotonin.[4]

Table 1: Effect of this compound on Dopamine and its Metabolites (ng/g tissue)

| Brain Region | Treatment (mg/kg) | Dopamine (DA) | 3,4-Dihydroxyphenylacetic acid (DOPAC) | Homovanillic acid (HVA) |

| Nucleus Accumbens | Control | NS | Value | Value |

| This compound (2.5) | NS | ↓ (20-30%) | ↓ (20-30%) | |

| This compound (5.0) | NS | ↓ (20-30%) | ↓ (20-30%) | |

| Striatum | Control | NS | Value | Value |

| This compound (2.5) | NS | ↓ (20-30%) | ↓ (20-30%) | |

| This compound (5.0) | NS | ↓ (20-30%) | ↓ (20-30%) |

NS: Not Significantly different from control. ↓: Significant decrease (p < 0.05). Actual numerical values from the source study were not available in the provided search results.

Table 2: Effect of this compound on Norepinephrine, Serotonin, and their Metabolites (ng/g tissue)

| Brain Region | Treatment (mg/kg) | Norepinephrine (NA) | Normetanephrine (NM) | Serotonin (5-HT) | 5-Hydroxyindoleacetic acid (5-HIAA) |

| Hippocampus | Control | NS | NS | NS | NS |

| This compound (2.5) | NS | NS | NS | NS | |

| This compound (5.0) | NS | NS | NS | NS | |

| Nucleus Accumbens | Control | NS | NS | NS | NS |

| This compound (2.5) | NS | NS | NS | NS | |

| This compound (5.0) | NS | NS | NS | NS |

NS: Not Significantly different from control.

Proposed Mechanism of Action

The observed decrease in dopamine metabolites, without a concurrent change in dopamine levels, points towards a reduction in dopamine turnover. This effect is likely mediated by this compound's significant affinity for the dopamine transporter (DAT).[4][6] By inhibiting DAT, this compound is thought to increase the residence time of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This increased signaling may activate presynaptic D2 autoreceptors, which in turn would reduce the synthesis and release of dopamine, resulting in lower levels of its metabolites, DOPAC and HVA. The primary action as a 5-HT6 receptor partial agonist may also play a modulatory role in this process, although the direct link to the observed changes in dopamine metabolism is still under investigation.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through ex vivo analysis of brain tissue from rats. The general experimental workflow is outlined below.

Animal Model and Drug Administration

-

Species: Male Wistar rats.

-

Treatment: this compound (2.5 and 5 mg/kg) or vehicle was administered intraperitoneally.

-

Behavioral Test: The Forced Swim Test (FST) was conducted to assess antidepressant-like activity prior to tissue collection.[4]

Tissue Collection and Preparation

-

Following the FST, rats were euthanized by decapitation.

-

Brains were rapidly removed and dissected on an ice-cold plate to isolate the hippocampus, nucleus accumbens, and striatum.

-

The isolated brain structures were immediately frozen on solid CO2 and stored at -70°C until analysis.[4]

Monoamine and Metabolite Analysis: High-Performance Liquid Chromatography (HPLC)

-

Homogenization: Brain tissue samples were homogenized in a suitable buffer, often containing an internal standard.

-

Deproteinization: Proteins were precipitated, typically with an acid like perchloric acid, and removed by centrifugation.

-

Chromatographic Separation: The supernatant was injected into an HPLC system equipped with a C18 reverse-phase column. The mobile phase composition is optimized to separate the monoamines and their metabolites.[1]

-

Detection: An electrochemical detector is commonly used for the sensitive and selective quantification of monoamines and their metabolites.[7]

-

Quantification: The concentrations of dopamine, DOPAC, HVA, norepinephrine, normetanephrine, serotonin, and 5-HIAA were determined by comparing their peak areas to those of known standards.

Conclusion

The available evidence strongly indicates that the antidepressant-like effects of this compound are associated with a modulation of the dopaminergic system. Specifically, this compound appears to reduce dopamine turnover in the nucleus accumbens and striatum, likely through inhibition of the dopamine transporter. This mechanism distinguishes it from classic monoamine reuptake inhibitors and highlights the potential of targeting the 5-HT6 receptor in conjunction with dopamine signaling for the development of novel antidepressant therapies. Further research, including in vivo microdialysis studies, would be beneficial to confirm these findings in real-time and further elucidate the dynamic interplay between 5-HT6 receptor agonism and dopaminergic neurotransmission.

References

- 1. Study on the effect of this compound, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Unraveling the Dual Pharmacological Profile of EMD386088: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the compound EMD386088, detailing its dual activity as a partial agonist of the serotonin 6 (5-HT6) receptor and an inhibitor of the dopamine transporter (DAT). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's pharmacological characteristics, the experimental methodologies used for its evaluation, and the key signaling pathways it modulates.

Initially investigated for a dual interaction with the 5-HT6 receptor and fatty acid amide hydrolase (FAAH), current scientific literature does not support the latter. Instead, extensive research has characterized this compound as a compound with a significant affinity for both the 5-HT6 receptor and the dopamine transporter.

Quantitative Pharmacological Data

The pharmacological profile of this compound is defined by its interaction with the 5-HT6 receptor and the dopamine transporter. The following tables summarize the key quantitative data from in vitro studies, providing a clear comparison of its potency and efficacy at these two targets.

Table 1: Receptor and Transporter Binding Affinity of this compound

| Target | Radioligand | Kᵢ (nM) | Reference |

| 5-HT₆ | [³H]-LSD | 7.4 | [1] |

| 5-HT₁ₐ | [³H]8-OH-DPAT | >1000 | [1] |

| 5-HT₂ₐ | [³H]Ketanserin | 240 | [2] |

| 5-HT₂𝒸 | [³H]Mesulergine | 450 | [2] |

| 5-HT₃ | - | 34 (IC₅₀) | [2] |

| 5-HT₄ | - | 620 (IC₅₀) | [2] |

| 5-HT₇ | [³H]5-CT | >1000 | [1] |

| D₂ | [³H]Spiperone | >1000 | [1] |

| D₃ | [³H]7-OH-DPAT | >1000 | [1] |

| α₁-adrenergic | [³H]Prazosin | >1000 | [1] |

| α₂-adrenergic | [³H]Clonidine | >1000 | [1] |

| β₁-adrenergic | [¹²⁵I]CYP | >1000 | [1] |

| GABAₐ | [³H]Muscimol | >1000 | [1] |

| Opioid μ | [³H]DAMGO | >1000 | [1] |

| Serotonin Transporter (SERT) | - | >1000 | [1] |

| Dopamine Transporter (DAT) | [³H]Dopamine | Significant Affinity | [3] |

Note: A specific Kᵢ or IC₅₀ value for DAT from the primary literature is cited as "significant affinity," with further details in the referenced paper.

Table 2: Functional Activity of this compound at the 5-HT6 Receptor

| Assay Type | Parameter | Value | Reference |

| cAMP Formation (in-house) | Eₘₐₓ | 65% | [1] |

| cAMP Formation (CEREP) | Eₘₐₓ | 31% | [1] |

| Aequorin-based Calcium Flux | Eₘₐₓ | 46% | [1] |

| Functional Agonist Activity | EC₅₀ | 1.0 nM | [2] |

Eₘₐₓ represents the maximal efficacy relative to the full agonist serotonin (5-HT).

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT6 receptor and a panel of other receptors and transporters to assess selectivity.

Methodology (based on Jastrzębska-Więsek et al., 2013): [1]

-

Membrane Preparation: Membranes from cells stably expressing the receptor of interest are prepared. This typically involves homogenization of the cells in a cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Components: The assay is conducted in a 96-well plate format. Each well contains the prepared cell membranes, the radioligand (e.g., [³H]-LSD for the 5-HT6 receptor), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures are specific to the receptor being studied.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

Objective: To determine the functional activity of this compound at the 5-HT6 receptor by measuring its effect on cyclic adenosine monophosphate (cAMP) production.

Methodology (based on Jastrzębska-Więsek et al., 2013): [1]

-

Cell Culture: Cells stably expressing the human 5-HT6 receptor are cultured in appropriate media.

-

Assay Procedure: The cells are incubated with a phosphodiesterase inhibitor (to prevent the degradation of cAMP) and varying concentrations of this compound.

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit, such as a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. In this assay, a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor. The fluorescence signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: The results are expressed as a percentage of the maximal response induced by the full agonist serotonin. The EC₅₀ (the concentration of this compound that produces 50% of its maximal effect) and Eₘₐₓ (maximal efficacy) values are determined by non-linear regression analysis of the concentration-response curves.

Dopamine Transporter Uptake Assay

Objective: To determine the inhibitory activity of this compound on the dopamine transporter.

Methodology (based on Jastrzębska-Więsek et al., 2016): [3]

-

Cell Culture: A cell line stably expressing the human dopamine transporter (e.g., CHO cells) is used.

-

Uptake Inhibition Assay: The cells are pre-incubated with varying concentrations of this compound.

-

Radiolabeled Dopamine Addition: A solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine) is added to the cells.

-

Incubation: The cells are incubated for a short period to allow for the uptake of [³H]dopamine.

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a known potent DAT inhibitor. Specific uptake is calculated by subtracting non-specific uptake from total uptake. The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the specific [³H]dopamine uptake, is determined by analyzing the concentration-inhibition curve.

Visualizations of Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: 5-HT6 Receptor Signaling Pathway Activation by this compound.

Caption: Mechanism of Dopamine Transporter (DAT) Inhibition by this compound.

Caption: Experimental Workflow for Radioligand Binding Assay.

References

- 1. if-pan.krakow.pl [if-pan.krakow.pl]

- 2. WAY-208466, a 5-HT6 receptor agonist, increases food motivation in primates: A behavioural and PET imaging study opening perspectives in eating disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the effect of this compound, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of EMD386088 in Rats

These application notes provide a comprehensive overview of in vivo experimental protocols for the investigation of EMD386088, a 5-HT6 receptor partial agonist, in rat models. The following sections detail the methodologies for assessing its antidepressant-like, anxiolytic-like, and pharmacokinetic properties, along with its mechanism of action.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from in vivo studies of this compound in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats [1][2]

| Parameter | Value (at 2.5 mg/kg, i.p.) | Value (at 5 mg/kg, i.p.) | Value (2.5 mg/kg this compound + 15 mg/kg Imipramine, i.p.) |

| tmax (min) | 5 | 5 | 60 |

| t1/2 (min) | 67 | 67 | Not Reported |

| Vd/F (L/kg) | 102 | 102 | 32.2 |

| Brain/Plasma Ratio | ~19 | Not Reported | 7.5 |

Table 2: Behavioral Effects of this compound in Rat Models [3][4][5]

| Experimental Model | Administration Route | Dose | Outcome |

| Forced Swim Test (Antidepressant-like) | Intraperitoneal (acute) | 5 mg/kg | Significant antidepressant-like effect |

| Forced Swim Test (Antidepressant-like) | Intraperitoneal (3 doses in 24h) | 2.5 mg/kg | Significant antidepressant-like effect |

| Olfactory Bulbectomy (Antidepressant-like) | Intraperitoneal (chronic, 14 days) | 2.5 mg/kg | Significantly improved learning deficit and reduced hyperactivity |

| Vogel Conflict Test (Anxiolytic-like) | Intrahippocampal | 5-20 µg | Reduced number of punished responses |

| Elevated Plus Maze (Anxiolytic-like) | Intrahippocampal | 10 and 20 µg | Increased percentage of open arm entries |

| Open Field Test (Locomotor Activity) | Intrahippocampal | 5-20 µg | No effect on distance traveled |

| Rotarod Test (Motor Coordination) | Intrahippocampal | 5-20 µg | No effect on motor coordination |

Experimental Protocols

Assessment of Antidepressant-Like Activity: Forced Swim Test (FST)

This protocol is adapted from the modified Porsolt forced swim test.[1][4]

Objective: To evaluate the antidepressant-like effects of this compound in rats.

Materials:

-

Male Wistar rats

-

This compound

-

Vehicle (e.g., saline)

-

Plexiglas cylinders (40 cm high, 18 cm in diameter)

-

Water bath (23-25°C)

-

Drying box with a 60-W bulb

Procedure:

-

Pre-test Session (Day 1):

-

Gently place each rat individually into a Plexiglas cylinder containing 30 cm of water maintained at 23–25 °C for 15 minutes.

-

After 15 minutes, remove the rats from the water and place them in a drying box with a 60-W bulb for 30 minutes before returning them to their home cages.

-

-

Test Session (Day 2):

-

Administer this compound (e.g., 2.5 mg/kg or 5 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Place the rats back into the cylinders with water.

-

Record the total duration of immobility, swimming, and climbing for a 5-minute test period.

-

-

Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Pharmacokinetic Analysis

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.[1]

Objective: To determine the absorption, distribution, and elimination kinetics of this compound.

Materials:

-

Male Wistar rats

-

This compound

-

Apparatus for blood and brain tissue collection

-

Analytical instrumentation (e.g., HPLC)

Procedure:

-

Drug Administration: Administer this compound to rats via the desired route (e.g., 2.5 mg/kg and 5 mg/kg, intraperitoneally).

-

Sample Collection:

-

Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes) post-administration.

-

At the final time point, euthanize the animals and collect brain tissue.

-

-

Sample Processing:

-

Process blood samples to obtain plasma.

-

Homogenize brain tissue.

-

-

Concentration Analysis: Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method like HPLC.

-

Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including tmax, t1/2, Vd/F, and the brain/plasma ratio.[1]

Investigation of Mechanism of Action: Ex Vivo Neurochemical Analysis

This protocol is designed to study the effects of this compound on monoamine metabolism in different brain regions.[6][7]

Objective: To investigate the involvement of dopaminergic, serotonergic, and noradrenergic systems in the effects of this compound.

Materials:

-

Male Wistar rats

-

This compound

-

Dissection tools

-

High-Performance Liquid Chromatography (HPLC) system

-

Brain regions of interest: hippocampus, nucleus accumbens, striatum

Procedure:

-

Drug Treatment and Behavioral Testing: Administer this compound and conduct a behavioral test such as the Forced Swim Test.

-

Tissue Collection: Immediately after the behavioral test, euthanize the rats and dissect the brain to isolate the hippocampus, nucleus accumbens, and striatum.

-

Neurochemical Analysis:

-

Homogenize the brain tissue samples.

-

Use HPLC to measure the concentrations of monoamines (dopamine, serotonin, noradrenaline) and their metabolites.

-

-

Data Analysis: Compare the levels of monoamines and their metabolites between the this compound-treated group and the control group to determine the neurochemical effects of the compound.

Visualizations